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Compound of Interest

(R)-1-BENZYL-3-N-BOC-
AMINOPIPERIDINE

Cat. No. B1294081

Compound Name:

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-benzyl-3-(tert-
butoxycarbonylamino)piperidine, a key chiral building block in the synthesis of various
pharmaceuticals. This document details its chemical properties, synthesis, and critical
applications in drug development, particularly as a precursor to dipeptidyl peptidase IV (DPP-
IV) inhibitors.

Core Compound Properties

(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, also known as tert-butyl N-[(3R)-1-
benzylpiperidin-3-yljcarbamate, is a piperidine derivative featuring a benzyl group protecting
the ring nitrogen and a tert-butoxycarbonyl (Boc) group protecting an amino substituent at the
chiral 3-position. This specific arrangement makes it a valuable intermediate for creating
enantiomerically pure active pharmaceutical ingredients (APIs).

Data Presentation: Chemical and Physical Properties
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Property Value Reference(s)
Molecular Weight 290.40 g/mol [1112]
Molecular Formula C17H26N202 [1][2]

CAS Number 454713-13-4 2]

tert-butyl N-[(3R)-1-
IUPAC Name o [2]
benzylpiperidin-3-yllcarbamate

Appearance Solid powder [2]
Purity Typically =98% [2]
Solubility Soluble in DMSO [2]

Synthesis of (R)-1-Benzyl-3-(tert-
butoxycarbonylamino)piperidine

The synthesis of this chiral intermediate can be achieved through a multi-step process. One
common route involves the chemical modification of a readily available chiral starting material.
The following is a representative experimental protocol.

Experimental Protocol: Synthesis from (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines a two-step process starting from the commercially available (R)-3-
aminopiperidine dihydrochloride.

Step 1: N-Benzylation of (R)-3-Aminopiperidine

o Reaction Setup: Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as
methanol.

» Basification: Add a base, for example, sodium methoxide, to neutralize the hydrochloride and
liberate the free amine.

e Benzylation: Add benzyl chloride to the reaction mixture. The reaction is typically performed
at room temperature.
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» Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced
pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl
acetate) and water. The organic layer is washed, dried, and concentrated to yield (R)-1-
benzylpiperidin-3-amine.

Step 2: Boc Protection of the 3-Amino Group

o Reaction Setup: Dissolve the (R)-1-benzylpiperidin-3-amine from the previous step in a
solvent like dichloromethane.

e Boc Protection: Add di-tert-butyl dicarbonate (Bocz20) and a base, such as triethylamine, to
the solution. The reaction is typically stirred at room temperature.

e Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

 Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to
remove byproducts and unreacted reagents. The organic layer is then dried and
concentrated. The crude product can be purified by column chromatography to yield pure
(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine.

Logical Relationship: Synthesis Pathway
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Step 1: N-Benzylation
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Synthetic route to the target compound.

Application in Pharmaceutical Development

The primary application of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine is as a
protected intermediate for the synthesis of (R)-3-(Boc-amino)piperidine. The benzyl group
serves as a temporary protecting group for the piperidine nitrogen, which is removed in a
subsequent step. (R)-3-(Boc-amino)piperidine is a crucial building block for several DPP-IV
inhibitors, a class of drugs used to treat type 2 diabetes.

Experimental Protocol: Debenzylation to (R)-3-(Boc-amino)piperidine

This procedure, known as hydrogenolysis, removes the N-benzyl group to yield the desired
intermediate.
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e Reaction Setup: In a reaction vessel, dissolve (R)-1-benzyl-3-(tert-
butoxycarbonylamino)piperidine (247 g, 851 mmol) in methanol (2470 Q).

» Catalyst Addition: Add palladium on carbon (10 wt%, 5 g) to the solution.

» Hydrogenation: The reaction vessel is purged with hydrogen gas (typically replacing the
atmosphere 3 times). The reaction mixture is then heated to 45°C under a hydrogen
atmosphere and stirred for approximately 3 hours.

» Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting
material.

« Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the
palladium catalyst is removed by filtration.

 Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl (R)-
piperidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)piperidine (yield: 97%).

Experimental Workflow: Role as a Pharmaceutical Intermediate
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Workflow from intermediate to final drug class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: A
Chiral Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294081#r-1-benzyl-3-n-boc-
aminopiperidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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